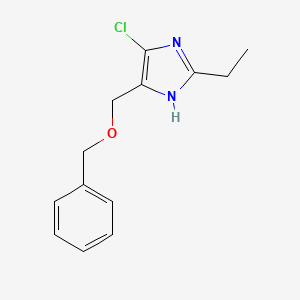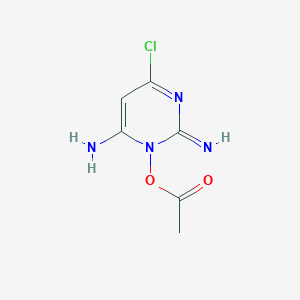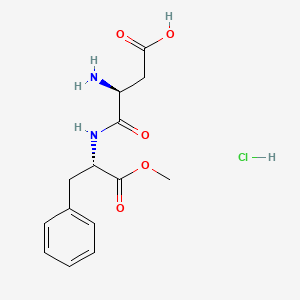
EINECS 272-322-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Industrial Production Methods: The industrial production of 3-Chlorobenzo[b]thiophene-2-carboxylic acid typically involves large-scale synthesis using the aforementioned method. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in a controlled environment to prevent contamination and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: The major products formed are carboxylic acids and ketones.
Reduction: The major products formed are alcohols and alkanes.
Substitution: The major products formed are halogenated compounds and substituted thiophenes.
Aplicaciones Científicas De Investigación
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry:
- Used as a starting material or intermediate in organic synthesis reactions.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Used in the study of biological pathways and mechanisms.
- Acts as a probe to investigate enzyme activities and interactions.
Medicine:
- Used in the development of pharmaceutical intermediates.
- Acts as a precursor for the synthesis of biologically active compounds.
Industry:
- Used in the production of specialty chemicals and materials.
- Acts as a key component in the manufacturing of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activities. The molecular targets include enzymes involved in oxidation-reduction reactions and receptors involved in signal transduction pathways. The pathways involved include metabolic pathways and signaling cascades that regulate cellular functions.
Comparación Con Compuestos Similares
Benzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the chlorine atom.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but contains a bromine atom instead of chlorine.
3-Iodobenzo[b]thiophene-2-carboxylic acid: Similar structure but contains an iodine atom instead of chlorine.
Uniqueness: 3-Chlorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. The chlorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
68804-32-0 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
4,7,7-trimethylbicyclo[4.1.0]heptane-3-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-7-4-9-10(11(9,2)3)5-8(7)6-12/h6-10H,4-5H2,1-3H3 |
Clave InChI |
KUMFUECLVYOXGL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C(C2(C)C)CC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


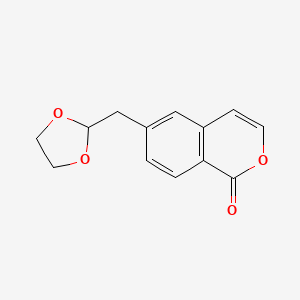

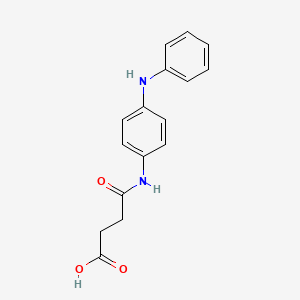

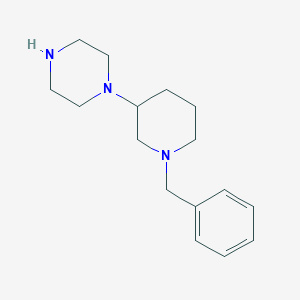
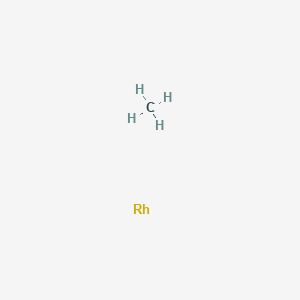
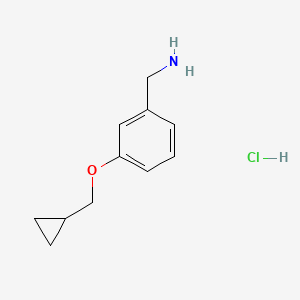
![3-[2-(2,4-dichloro-phenoxy)acetylamino]-N,N-dimethyl-benzamide](/img/structure/B8728525.png)
